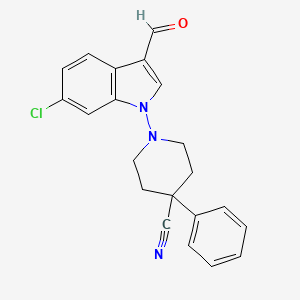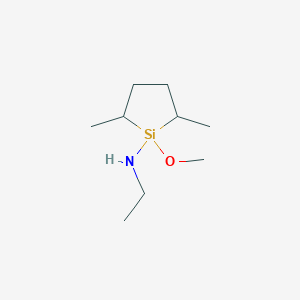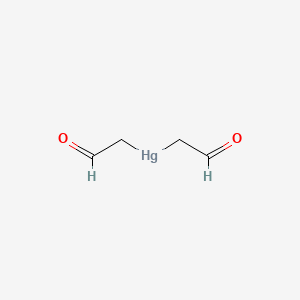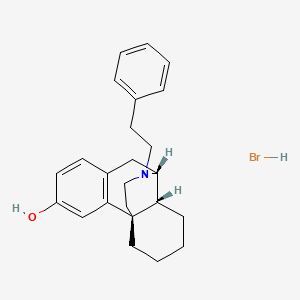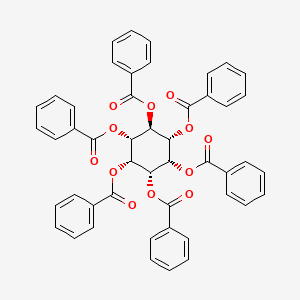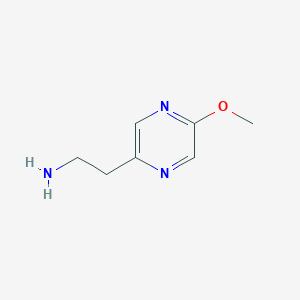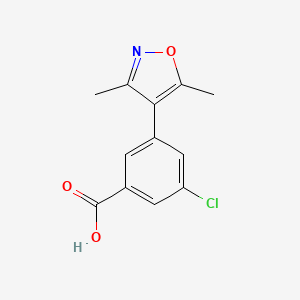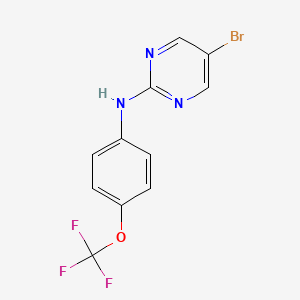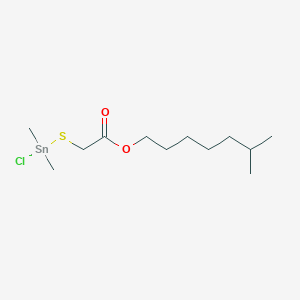
Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester is a specialized organotin compound. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a tin atom bonded to a sulfur atom, which is further connected to an acetic acid moiety and an isooctyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester typically involves the reaction of chlorodimethyltin chloride with a thiol compound, followed by esterification with isooctyl alcohol. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as distillation and chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters. These products have various applications in different fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester involves its interaction with specific molecular targets. The tin atom in the compound can coordinate with various biological molecules, affecting their function. This coordination can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with proteins and enzymes is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioacetic acid: Similar in structure but lacks the tin atom and ester group.
Thioesters: General class of compounds with sulfur bonded to an acyl group.
Organotin compounds: A broader category that includes various tin-containing compounds with different functional groups.
Uniqueness
Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester is unique due to its specific combination of a tin atom, sulfur, acetic acid, and isooctyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
57807-89-3 |
|---|---|
Formule moléculaire |
C12H25ClO2SSn |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
6-methylheptyl 2-[chloro(dimethyl)stannyl]sulfanylacetate |
InChI |
InChI=1S/C10H20O2S.2CH3.ClH.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;;;;/h9,13H,3-8H2,1-2H3;2*1H3;1H;/q;;;;+2/p-2 |
Clé InChI |
VKCCRCOUXQNYSA-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCOC(=O)CS[Sn](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
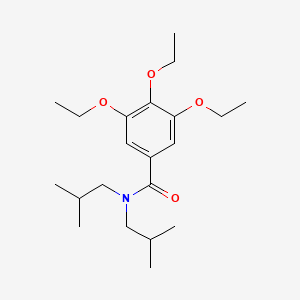
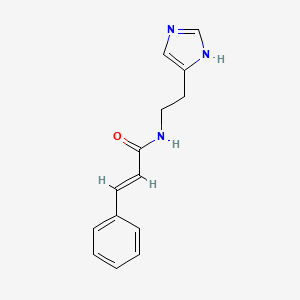
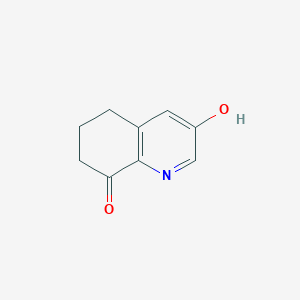
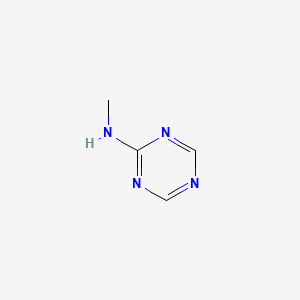
![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
